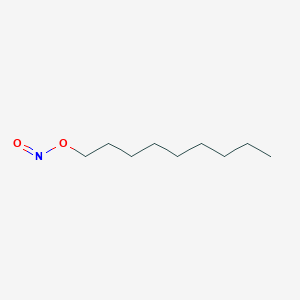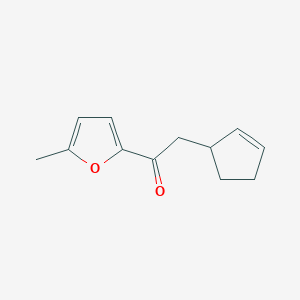![molecular formula C23H26O3Si B12564331 5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol CAS No. 192313-73-8](/img/structure/B12564331.png)
5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol: is a compound that features a tert-butyl(diphenyl)silyl protecting group attached to a benzene-1,3-diol structure. This compound is significant in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as pyridine or imidazole to facilitate the formation of the silyl ether. The reaction conditions often include mild temperatures and anhydrous solvents to prevent hydrolysis of the silyl ether .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of tert-butyl(diphenyl)silyl chloride and appropriate bases remains consistent in both laboratory and industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the hydroxyl groups to alkanes.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like fluoride ions (from TBAF) are used to remove the silyl protecting group.
Major Products:
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of free hydroxyl groups or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a protecting group for hydroxyl functionalities in complex organic syntheses. It provides stability against acidic and basic conditions, making it ideal for multi-step synthesis .
Biology and Medicine: In biological research, the compound is used to protect sensitive hydroxyl groups in biomolecules during synthetic modifications. This allows for the study of modified biomolecules without degradation .
Industry: In the pharmaceutical industry, the compound is used in the synthesis of drug intermediates. Its stability and reactivity make it a valuable tool in the production of complex molecules .
Mecanismo De Acción
The mechanism of action of 5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol involves the protection of hydroxyl groups through the formation of a silyl ether. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule .
Comparación Con Compuestos Similares
- tert-Butyldimethylsilyl (TBDMS) ethers
- tert-Butyldiphenylsilyl (TBDPS) ethers
- Trimethylsilyl (TMS) ethers
- Triisopropylsilyl (TIPS) ethers
Uniqueness: 5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol is unique due to its increased stability towards acidic and nucleophilic conditions compared to other silyl ethers. This stability is attributed to the bulky tert-butyl and diphenyl groups, which provide steric protection .
Propiedades
Número CAS |
192313-73-8 |
|---|---|
Fórmula molecular |
C23H26O3Si |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
5-[[tert-butyl(diphenyl)silyl]oxymethyl]benzene-1,3-diol |
InChI |
InChI=1S/C23H26O3Si/c1-23(2,3)27(21-10-6-4-7-11-21,22-12-8-5-9-13-22)26-17-18-14-19(24)16-20(25)15-18/h4-16,24-25H,17H2,1-3H3 |
Clave InChI |
BETWTCHHKCAWMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-(3,4-Dichlorophenyl)-3-[(1,3-dioxolan-2-yl)methyl]piperidine](/img/structure/B12564251.png)
![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
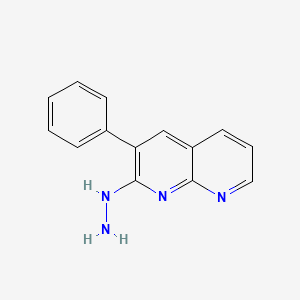
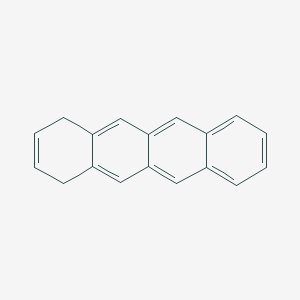
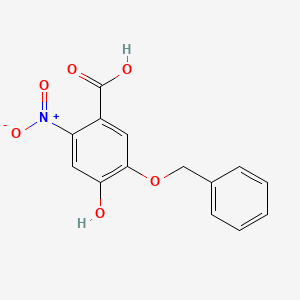
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)
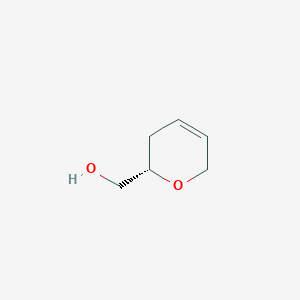
![9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12564302.png)
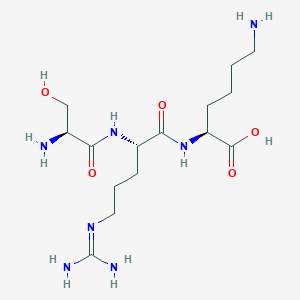
![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-phenyl-3-butenyl]oxy]-](/img/structure/B12564309.png)
![[1-(2H-tetrazol-5-ylmethyl)cyclohexyl]methanamine](/img/structure/B12564314.png)
